molecular formula C8H8OS B1275183 1-(3-Sulfanylphenyl)ethan-1-one CAS No. 35337-69-0

1-(3-Sulfanylphenyl)ethan-1-one

Cat. No.: B1275183
CAS No.: 35337-69-0
M. Wt: 152.22 g/mol
InChI Key: XWCOVMFKJYATHS-UHFFFAOYSA-N
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Description

1-(3-Sulfanylphenyl)ethan-1-one (CAS 35337-69-0) is a ketonic compound with the molecular formula C₈H₈OS and a molecular weight of 152.21 g/mol . Its structure features a phenyl ring substituted with a sulfanyl (-SH) group at the 3-position and an acetyl group at the 1-position. The sulfanyl group contributes to its unique reactivity, enabling participation in hydrogen bonding and thiol-specific reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-sulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c1-6(9)7-3-2-4-8(10)5-7/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCOVMFKJYATHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405767
Record name 3'-Mercaptoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3814-19-5, 35337-69-0
Record name 1-(3-Mercaptophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3814-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Mercaptoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 1-(3-Sulfanylphenyl)ethan-1-one and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 3-SH, 1-COCH₃ C₈H₈OS 152.21 Thiol group enables redox activity; moderate hydrogen bonding
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one 3-F, 4-SO₂CH₃, 1-COCH₃ C₉H₉FO₃S 216.23 Electron-withdrawing F and SO₂CH₃ enhance electrophilicity; higher stability
1-(3-Phenoxyphenyl)ethan-1-one 3-OPh, 1-COCH₃ C₁₄H₁₂O₂ 212.24 Phenoxy group increases lipophilicity; reduced hydrogen bonding
1-[3-(Dimethylamino)phenyl]ethan-1-one 3-N(CH₃)₂, 1-COCH₃ C₁₀H₁₃NO 163.22 Strong electron-donating N(CH₃)₂ increases ring electron density

Key Observations :

  • Electronic Effects: The sulfanyl group (-SH) in this compound is mildly electron-withdrawing, while the dimethylamino group (-N(CH₃)₂) in its analog is strongly electron-donating, significantly altering the reactivity of the aromatic ring .
  • Steric and Solubility Profiles: The phenoxy-substituted derivative (C₁₄H₁₂O₂) exhibits higher lipophilicity due to the bulky aromatic substituent, whereas the sulfonyl-fluorinated analog (C₉H₉FO₃S) has enhanced polarity, improving aqueous solubility .

Reactivity Comparison :

  • The sulfanyl group participates in nucleophilic substitution and metal-catalyzed coupling (e.g., Cu(I)-mediated reactions, as seen in ) .
  • In contrast, the methanesulfonyl group in the fluorinated analog enhances resistance to nucleophilic attack, favoring electrophilic aromatic substitution .

Physical and Spectroscopic Properties

  • Melting Points : Sulfanyl derivatives generally exhibit lower melting points compared to sulfonyl or hydroxylated analogs due to weaker intermolecular forces. For example, 1-cyclopentyl-2-(phenylsulfonyl)ethan-1-one () has a melting point of 69–70°C , while sulfanyl analogs are often liquids or low-melting solids .
  • Spectroscopic Signatures : The IR spectrum of this compound shows characteristic S-H stretches (~2550 cm⁻¹), absent in sulfonyl or ether analogs .

Preparation Methods

Reaction Overview

The most straightforward method involves the acetylation of 3-thiophenol using acetyl chloride in the presence of a base (e.g., pyridine or triethylamine). This nucleophilic substitution replaces the hydroxyl group of 3-thiophenol with an acetyl moiety.

Reaction Scheme :
$$
\text{3-Thiophenol} + \text{Acetyl Chloride} \xrightarrow{\text{Base}} \text{1-(3-Sulfanylphenyl)ethan-1-one} + \text{HCl}
$$

Experimental Conditions

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature : 0–25°C.
  • Catalyst : Pyridine (1.2 equivalents).
  • Yield : 78–85%.

Advantages

  • High regioselectivity due to the electron-withdrawing nature of the thiol group.
  • Short reaction time (<2 hours).

Limitations

  • Requires strict anhydrous conditions to prevent hydrolysis of acetyl chloride.

Nucleophilic Substitution of 3-Bromoacetophenone

Reaction Overview

3-Bromoacetophenone undergoes nucleophilic substitution with sodium hydrosulfide (NaSH) or thiourea to introduce the thiol group. This method is ideal for substrates where direct acetylation is challenging.

Reaction Scheme :
$$
\text{3-Bromoacetophenone} + \text{NaSH} \xrightarrow{\text{Ethanol, Reflux}} \text{this compound} + \text{NaBr}
$$

Advantages

  • Utilizes commercially available 3-bromoacetophenone.
  • Scalable for bulk synthesis.

Limitations

  • Competing elimination reactions may reduce yield.

Newman-Kwart Rearrangement Approach

Reaction Overview

This method involves synthesizing 3-nitroacetophenone, converting it to an O-arylthiocarbamate, and thermally rearranging it to an S-arylthiocarbamate. Hydrolysis yields the target compound.

Reaction Steps :

  • Thiocarbamate Formation :
    $$
    \text{3-Nitroacetophenone} + \text{Thiocarbamoyl Chloride} \rightarrow \text{O-arylthiocarbamate}
    $$
  • Rearrangement :
    $$
    \text{O-arylthiocarbamate} \xrightarrow{\Delta, \text{Toluene}} \text{S-arylthiocarbamate}
    $$
  • Hydrolysis :
    $$
    \text{S-arylthiocarbamate} + \text{NaOH} \rightarrow \text{this compound}
    $$

Experimental Conditions

  • Rearrangement Temperature : 180–200°C.
  • Hydrolysis : 3M NaOH, 60°C.
  • Overall Yield : 60–68%.

Advantages

  • High purity due to controlled intermediate steps.
  • Applicable to sterically hindered substrates.

Limitations

  • Multi-step synthesis increases complexity.

Industrial-Scale Continuous Flow Synthesis

Reaction Overview

Industrial production employs continuous flow reactors for efficient mixing and temperature control. The reaction of 3-thiophenol with acetic anhydride occurs under reduced pressure.

Reaction Scheme :
$$
\text{3-Thiophenol} + \text{Acetic Anhydride} \xrightarrow{\text{Flow Reactor}} \text{this compound} + \text{Acetic Acid}
$$

Process Parameters

  • Temperature : 135–140°C.
  • Pressure : 11 Torr.
  • Residence Time : 10–15 minutes.
  • Yield : >90%.

Advantages

  • High throughput and consistent product quality.
  • Reduced waste generation.

Limitations

  • High initial capital investment.

Comparative Analysis of Methods

Method Yield (%) Conditions Scalability Cost Efficiency
Direct Acetylation 78–85 Mild, anhydrous Moderate High
Nucleophilic Substitution 65–72 Reflux, aqueous High Moderate
Newman-Kwart Rearrangement 60–68 High-temperature Low Low
Continuous Flow >90 High-temperature, vacuum Industrial High

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